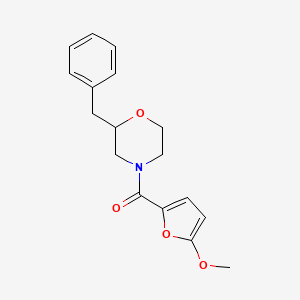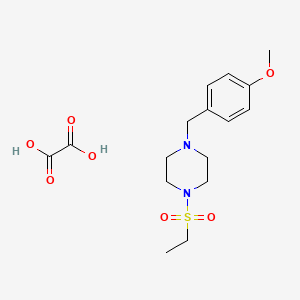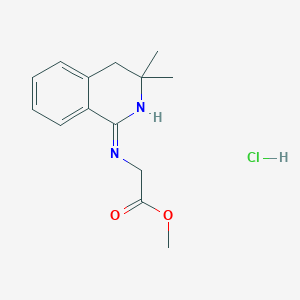
2-benzyl-4-(5-methoxy-2-furoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-4-(5-methoxy-2-furoyl)morpholine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 2-benzyl-4-(5-methoxy-2-furoyl)morpholine is not fully understood. However, it is believed that this compound exerts its anti-cancer and antiviral effects by inhibiting various enzymes and proteins involved in the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising characteristic for anti-cancer agents. Additionally, this compound has also been found to inhibit the replication of the hepatitis C virus, which is a significant finding for the development of antiviral agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-benzyl-4-(5-methoxy-2-furoyl)morpholine in lab experiments include its unique properties and potential applications in various fields. However, the limitations of using this compound include its high cost and the need for specialized equipment and techniques for its synthesis and purification.
Direcciones Futuras
There are several future directions for the study of 2-benzyl-4-(5-methoxy-2-furoyl)morpholine. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as medicinal chemistry and antiviral therapy. Finally, the potential toxicity of this compound needs to be thoroughly investigated to ensure its safety for use in humans.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its unique properties and potential as an anti-cancer and antiviral agent have made it a subject of extensive scientific research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-benzyl-4-(5-methoxy-2-furoyl)morpholine involves the reaction of benzylamine with 5-methoxy-2-furoic acid in the presence of thionyl chloride. This reaction results in the formation of this compound, which can then be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-benzyl-4-(5-methoxy-2-furoyl)morpholine has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has also been studied for its potential as an antiviral agent, as it has shown activity against the hepatitis C virus.
Propiedades
IUPAC Name |
(2-benzylmorpholin-4-yl)-(5-methoxyfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-16-8-7-15(22-16)17(19)18-9-10-21-14(12-18)11-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWGEHHWZXOSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6029559.png)

![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6029571.png)
![isopropyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B6029579.png)
![8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B6029589.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide](/img/structure/B6029601.png)
![4-(2-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029621.png)

![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-chlorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6029645.png)
![2-(4-bromophenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6029654.png)

![1-[3-({[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6029672.png)
![[1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6029676.png)
![2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6029680.png)